molecular formula C11H4Cl2F6N2O B13910621 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole

3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13910621
M. Wt: 365.06 g/mol
InChI Key: RNYYDJXVPSGUPD-UHFFFAOYSA-N
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Description

3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2,6-dichloro-4-trifluoromethylphenol with a suitable pyrazole precursor under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol and chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This compound is known to target enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole exhibits unique properties due to the presence of multiple trifluoromethyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C11H4Cl2F6N2O

Molecular Weight

365.06 g/mol

IUPAC Name

3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C11H4Cl2F6N2O/c12-5-1-4(10(14,15)16)2-6(13)9(5)22-8-3-7(20-21-8)11(17,18)19/h1-3H,(H,20,21)

InChI Key

RNYYDJXVPSGUPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC2=NNC(=C2)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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